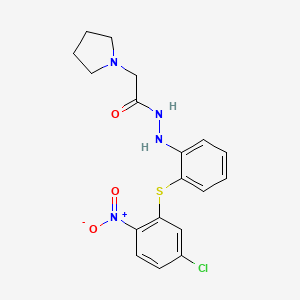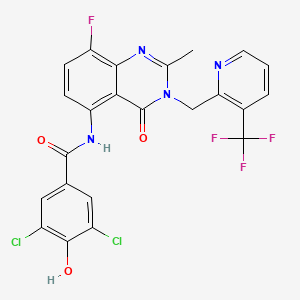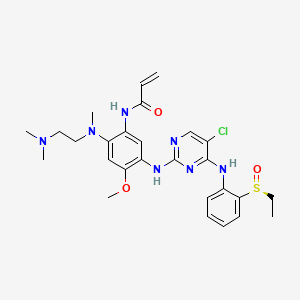
Alk/egfr-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alk/egfr-IN-3 is a dual-target kinase inhibitor designed to inhibit both the epidermal growth factor receptor (EGFR) and anaplastic lymphoma kinase (ALK). These receptors are crucial in the signaling pathways that regulate cell proliferation, survival, migration, and differentiation. The compound is particularly significant in the treatment of non-small cell lung cancer (NSCLC), where mutations in EGFR and rearrangements in ALK are common oncogenic drivers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alk/egfr-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity to both EGFR and ALK. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline production and minimize waste .
化学反応の分析
Types of Reactions
Alk/egfr-IN-3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and electrophiles like halogenated compounds.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound .
科学的研究の応用
Alk/egfr-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study dual-target kinase inhibition and to develop new synthetic methodologies.
Biology: Employed in cell signaling studies to understand the roles of EGFR and ALK in cellular processes.
Medicine: Investigated as a potential therapeutic agent for treating NSCLC and other cancers with EGFR mutations and ALK rearrangements.
作用機序
Alk/egfr-IN-3 exerts its effects by inhibiting the tyrosine kinase activity of both EGFR and ALK. This inhibition disrupts the downstream signaling pathways that are crucial for cell proliferation, survival, and migration. The compound binds to the ATP-binding sites of these receptors, preventing their activation and subsequent phosphorylation of target proteins. This leads to the induction of apoptosis and inhibition of tumor growth .
類似化合物との比較
Alk/egfr-IN-3 is unique in its ability to simultaneously target both EGFR and ALK, making it more effective in treating cancers with coexisting mutations or rearrangements in these receptors. Similar compounds include:
Osimertinib: A third-generation EGFR inhibitor.
Lorlatinib: A third-generation ALK inhibitor.
Ceritinib: Another ALK inhibitor with a different mechanism of action.
These compounds, while effective, do not offer the dual-targeting capability of this compound, highlighting its uniqueness and potential advantages in cancer therapy.
特性
分子式 |
C27H34ClN7O3S |
|---|---|
分子量 |
572.1 g/mol |
IUPAC名 |
N-[5-[[5-chloro-4-[2-[(S)-ethylsulfinyl]anilino]pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C27H34ClN7O3S/c1-7-25(36)30-20-15-21(23(38-6)16-22(20)35(5)14-13-34(3)4)32-27-29-17-18(28)26(33-27)31-19-11-9-10-12-24(19)39(37)8-2/h7,9-12,15-17H,1,8,13-14H2,2-6H3,(H,30,36)(H2,29,31,32,33)/t39-/m0/s1 |
InChIキー |
AMMOSDRENOSFIO-KDXMTYKHSA-N |
異性体SMILES |
CC[S@](=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC |
正規SMILES |
CCS(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C(=C3)NC(=O)C=C)N(C)CCN(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[[2-[[(5S)-5-[[(2R)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B12381149.png)
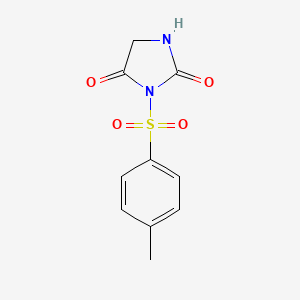
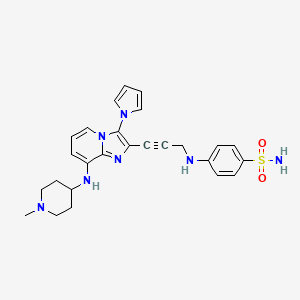
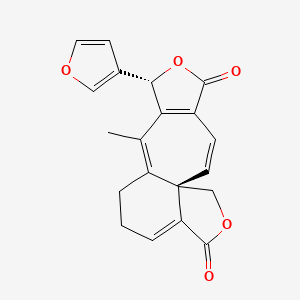
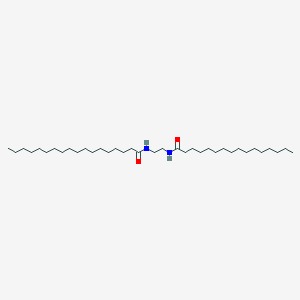

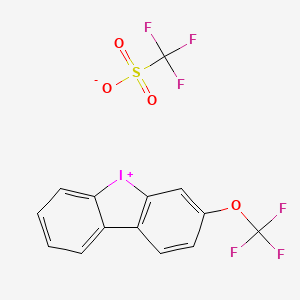
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(decyldisulfanyl)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12381182.png)
